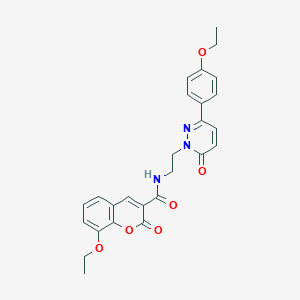

8-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

BenchChem offers high-quality 8-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-ethoxy-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O6/c1-3-33-19-10-8-17(9-11-19)21-12-13-23(30)29(28-21)15-14-27-25(31)20-16-18-6-5-7-22(34-4-2)24(18)35-26(20)32/h5-13,16H,3-4,14-15H2,1-2H3,(H,27,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPODNAHIHIJLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C(=CC=C4)OCC)OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide , also referred to as 4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide , is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by:

- Ethoxy groups

- Pyridazinone ring

- Benzamide moiety

Its molecular formula is with a molecular weight of approximately 407.5 g/mol. These structural elements contribute to its interaction with various biological targets, suggesting a potential for diverse pharmacological effects .

Research indicates that the compound may interact with specific enzymes or receptors, modulating their activity. This interaction could lead to various biological effects, including:

- Inhibition of enzyme activity

- Alteration of signaling pathways involved in disease processes.

Antiproliferative Effects

Recent studies have shown that derivatives of pyridazinone compounds exhibit significant antiproliferative activities against various cancer cell lines. For instance, compounds structurally similar to 8-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide have been evaluated for their ability to inhibit cell proliferation in vitro. The results suggest that these compounds can induce apoptosis in cancer cells through the modulation of pro-apoptotic and anti-apoptotic factors .

Cardioprotective Effects

In a study involving myocardial infarction models in rats, compounds related to this structure demonstrated cardioprotective effects by:

- Reducing oxidative stress markers

- Normalizing cardiac function and improving lipid profiles altered by ischemic conditions .

These findings indicate that the compound may possess protective properties against cardiac injuries, potentially mediated by its antioxidant capacity.

Study on Antioxidant Activity

A comparative study on the antioxidant activities of various chromene derivatives highlighted that 8-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide showed significant free radical scavenging activity. The study utilized assays such as DPPH and ABTS to evaluate the antioxidant potential, revealing that this compound could mitigate oxidative damage in cellular models .

In Vivo Toxicity Studies

Acute toxicity studies conducted on animal models have established a safety profile for the compound at varying doses. Observations indicated no significant toxic symptoms at lower concentrations, suggesting a favorable therapeutic index for further development .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 407.5 g/mol |

| Antiproliferative Activity | Significant in cancer cell lines |

| Cardioprotective Mechanism | Reduces oxidative stress |

| Acute Toxicity | No significant symptoms at low doses |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this coumarin-pyridazine hybrid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step approach. First, the coumarin-3-carboxylic acid core is functionalized with an ethoxy group at position 7. Subsequent coupling with a pyridazine-containing ethylamine derivative is achieved using carbodiimide-based reagents (e.g., EDCI·HCl) and activators like HOBt in anhydrous DMF under reflux (60°C, 18 hours) . Purification involves column chromatography (silica gel) and recrystallization from acetone/ethanol mixtures .

- Optimization : Key variables include solvent polarity (DMF vs. THF), temperature (40–80°C), and stoichiometric ratios of coupling agents. Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 1:1) and characterize intermediates via H NMR (δ 6.8–8.2 ppm for aromatic protons) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- NMR : H NMR confirms ethoxy groups (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH), while carbonyl resonances (δ 160–170 ppm in C NMR) validate the chromene and pyridazine moieties .

- IR : Stretching frequencies at ~1700 cm (amide C=O) and ~1650 cm (pyridazine C=O) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyridazine or coumarin) influence bioactivity, and what computational tools validate these effects?

- SAR Strategy : Replace the 4-ethoxyphenyl group on pyridazine with electron-withdrawing (e.g., Cl, NO) or donating (e.g., OMe, NH) groups. Assess cytotoxicity via MTT assays (e.g., IC against HeLa cells) .

- Computational Validation : Use density functional theory (DFT) to calculate electrostatic potential maps and molecular docking (AutoDock Vina) to predict binding affinities for targets like COX-2 or topoisomerase II .

Q. How can conflicting solubility or stability data across studies be systematically addressed?

- Contradiction Analysis :

- Solubility : Compare logP values (calculated via ChemDraw) with experimental data in DMSO, ethanol, and PBS (pH 7.4). Discrepancies may arise from aggregation or polymorphic forms .

- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use Arrhenius modeling to extrapolate shelf life .

Q. What catalytic systems enhance the efficiency of key coupling steps (e.g., amide bond formation)?

- Catalytic Optimization : Test palladium-based catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to introduce aryl groups. Compare yields under inert (N) vs. aerobic conditions .

- Mechanistic Insight : Use P NMR to track phosphine ligand behavior in situ and identify rate-limiting steps .

Q. How do intermolecular interactions in the crystal lattice affect physicochemical properties?

- Crystallography-Driven Design : Analyze hydrogen-bonding networks (e.g., C=O···H–N) and π-π stacking distances (3.4–3.8 Å) from X-ray data. Correlate with melting points (DSC) and dissolution rates .

- Impact on Bioavailability : Poor aqueous solubility may arise from tight packing in the triclinic lattice; co-crystallization with PEG 4000 improves dissolution .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.